

A Comparative Analysis of Tafluprost and Latanoprost for Intraocular Pressure Reduction

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An Objective Guide for Researchers and Drug Development Professionals

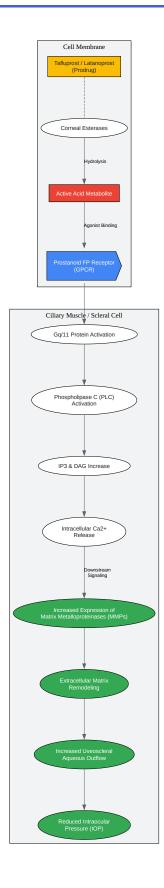
Tafluprost and Latanoprost are widely utilized prostaglandin F2 α (PGF2 α) analogues prescribed for the management of open-angle glaucoma and ocular hypertension. Both therapeutic agents function by lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This guide provides a detailed comparison of their efficacy, safety profiles, and underlying mechanisms, supported by data from clinical studies.

Mechanism of Action: Prostaglandin Analogues

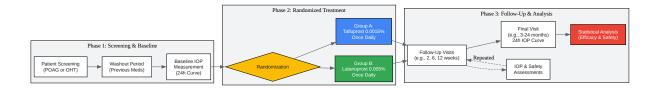
Both Tafluprost and Latanoprost are prodrugs that become biologically active upon hydrolysis by corneal esterases.[1] Their active forms are selective agonists for the prostanoid FP receptor.[2][3] Tafluprost, in its active acid form, demonstrates a 12-fold higher affinity for the FP receptor compared to the active form of Latanoprost.[2][4]

Activation of the FP receptor in ocular tissues, such as the ciliary body and sclera, initiates a signaling cascade that leads to the remodeling of the extracellular matrix in the uveoscleral pathway.[1][3] This remodeling reduces hydraulic resistance and increases the outflow of aqueous humor from the eye, thereby lowering IOP.[1][2] The primary mechanism for both drugs is the enhancement of uveoscleral outflow.[2][3]









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